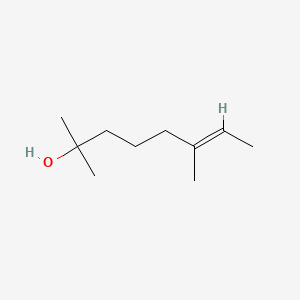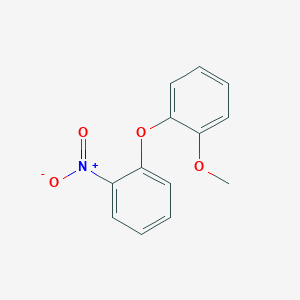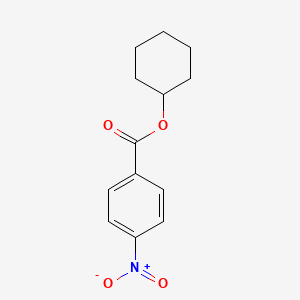
(E)-Subaeneol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Subaeneol is an organic compound with the molecular formula C₁₀H₂₀O. It is a tertiary alcohol, characterized by a hydroxy group (-OH) attached to a saturated carbon atom. This compound is known for its strong lemon-like odor and is slightly soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-Subaeneol can be synthesized through various methods. One common approach involves the treatment of essential oils with acetic anhydride and pyridine in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), followed by purification by distillation .
Industrial Production Methods
Industrial production of this compound typically involves the use of dihydromyrcenol as a precursor. The process includes the reaction of dihydromyrcenol with carbon monoxide under specific conditions to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Subaeneol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
(E)-Subaeneol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized as a fragrance component in personal care products and as a lubricant.
Wirkmechanismus
The mechanism of action of (E)-Subaeneol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, influencing their activity and stability. The compound’s effects are mediated through pathways involving oxidation and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-7-octen-2-ol:
2,6-Dimethylhept-6-en-3-yn-2-ol: This compound has a triple bond in its structure, making it distinct from (E)-Subaeneol.
Uniqueness
This compound is unique due to its strong lemon-like odor and its versatility in undergoing various chemical reactions. Its applications in multiple fields, including chemistry, biology, and industry, further highlight its significance .
Eigenschaften
CAS-Nummer |
7643-66-5 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
(E)-2,6-dimethyloct-6-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,6-8H2,1-4H3/b9-5+ |
InChI-Schlüssel |
CWMHVHGNKIXPOD-WEVVVXLNSA-N |
SMILES |
CC=C(C)CCCC(C)(C)O |
Isomerische SMILES |
C/C=C(\C)/CCCC(C)(C)O |
Kanonische SMILES |
CC=C(C)CCCC(C)(C)O |
| 30385-25-2 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[(4-Nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660362.png)
![2-Chloro-3-[(4-nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660363.png)
